molecular formula C10H4BrCl4NO B13690977 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone

1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone

Katalognummer: B13690977
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: KUOARFOACICEGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the halogenation of an indole precursor followed by the introduction of the trichloroethanone moiety. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the trichloroethanone group to other functional groups.

    Substitution: Halogen atoms on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce dehalogenated or reduced ketone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The halogenated indole structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The trichloroethanone group may also play a role in its reactivity and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromo-3-indolyl)-2,2,2-trichloroethanone
  • 1-(7-Chloro-3-indolyl)-2,2,2-trichloroethanone
  • 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanol

Uniqueness

1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the trichloroethanone group makes it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H4BrCl4NO

Molekulargewicht

375.9 g/mol

IUPAC-Name

1-(5-bromo-7-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C10H4BrCl4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H

InChI-Schlüssel

KUOARFOACICEGW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.